

# Application Notes and Protocols for the Analysis of Perfluorooctanesulfonamide (PFOSA) Isomers

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## Compound of Interest

Compound Name: *perfluorooctanesulfonamide*

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## Introduction

**Perfluorooctanesulfonamide** (PFOSA) is a key intermediate in the production of perfluorooctane sulfonate (PFOS) and a precursor to PFOS in environmental and biological systems. Technical PFOSA products are complex mixtures of linear and branched isomers. The characterization and quantification of these individual isomers are crucial for understanding their environmental fate, bioavailability, and toxicity. However, the lack of commercially available analytical standards for all PFOSA isomers presents a significant analytical challenge.

These application notes provide a detailed protocol for the identification and quantification of PFOSA isomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on the work of Shan et al. (2019), who established a robust method for the separation and quantification of six monomethyl branched PFOSA isomers.<sup>[1][2]</sup> This document also includes protocols for sample preparation and data analysis, along with key quantitative data to aid researchers in establishing this methodology in their laboratories.

## Analytical Methodology

The primary analytical technique for the separation and quantification of PFOSA isomers is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This approach



offers the required selectivity and sensitivity to resolve and detect the various isomers in complex matrices.

## Liquid Chromatography (LC)

Effective chromatographic separation is critical for distinguishing between the different PFOSA isomers.

Table 1: Liquid Chromatography Parameters

| Parameter          | Recommended Conditions                                                       |
|--------------------|------------------------------------------------------------------------------|
| Column             | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.7 $\mu$ m particle size) |
| Mobile Phase A     | 20 mM Ammonium Acetate in Water                                              |
| Mobile Phase B     | Methanol                                                                     |
| Gradient           | Start at 40% B, increase to 95% B over 12 minutes, hold for 1 minute         |
| Flow Rate          | 0.3 mL/min                                                                   |
| Column Temperature | 40 °C                                                                        |
| Injection Volume   | 5 $\mu$ L                                                                    |

## Mass Spectrometry (MS)

Tandem mass spectrometry operating in negative ion mode with selected reaction monitoring (SRM) is used for the detection and quantification of PFOSA isomers. The specific precursor-to-product ion transitions are key to identifying each isomer.

Table 2: Mass Spectrometry Parameters for PFOSA Isomers



| Isomer    | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|-----------|---------------------|-------------------|-----------------------|
| n-PFOSA   | 498                 | 78                | 30                    |
| iso-PFOSA | 498                 | 169               | 25                    |
| 1m-PFOSA  | 498                 | 419               | 15                    |
| 2m-PFOSA  | 498                 | 164               | 20                    |
| 3m-PFOSA  | 498                 | 259               | 20                    |
| 4m-PFOSA  | 498                 | 269               | 20                    |
| 5m-PFOSA  | 498                 | 219               | 20                    |

Source: Adapted from Shan et al., 2019.[1][2]

## Experimental Protocols

### Standard Preparation

Due to the limited availability of commercial standards for all PFOSA isomers, a technical PFOSA product, characterized by  $^{19}\text{F}$  Nuclear Magnetic Resonance (NMR) to determine the relative abundance of each isomer, is often used as a quantitative standard.[2]

- **Stock Solution:** Prepare a stock solution of the characterized technical PFOSA in methanol (e.g., 1 mg/mL).
- **Working Standards:** Prepare a series of working standards by serial dilution of the stock solution in methanol to cover the desired calibration range.

### Sample Preparation: Biological Matrices (e.g., Blood Serum)

This protocol is adapted from methodologies for PFAS analysis in biological samples.

- **Aliquoting:** Take a 1.0 mL aliquot of the serum sample.



- Fortification: Spike the sample with an appropriate internal standard (e.g.,  $^{13}\text{C}_8$ -PFOSA).
- Protein Precipitation: Add 2.0 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.
- Extraction: Transfer the supernatant to a clean tube. Add another 2.0 mL of acetonitrile to the pellet, vortex, and centrifuge again. Combine the supernatants.
- Concentration: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 1.0 mL of methanol.
- Filtration: Filter the reconstituted sample through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial.

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Caption: Workflow for the preparation of biological samples for PFOSA isomer analysis.

## Quantitative Data

The following table summarizes the method detection limits (MDLs) for PFOSA isomers in blood samples as reported by Shan et al. (2019).<sup>[2]</sup>

Table 3: Method Detection Limits (MDLs) for PFOSA Isomers in Blood



| Isomer    | MDL (pg/g wet weight) |
|-----------|-----------------------|
| n-PFOSA   | 0.1                   |
| iso-PFOSA | 0.2                   |
| 1m-PFOSA  | 0.1                   |
| 2m-PFOSA  | 0.5                   |
| 3m-PFOSA  | 1.0                   |
| 4m-PFOSA  | 0.8                   |
| 5m-PFOSA  | 0.6                   |

Source: Shan et al., 2019.[\[2\]](#)

## Data Analysis and Quality Control

- Calibration Curve: Generate a calibration curve for each isomer using the prepared working standards. The concentration of each isomer in the technical standard mixture (as determined by  $^{19}\text{F}$  NMR) should be used to create the calibration levels.
- Quantification: Quantify the PFOSA isomers in the samples by comparing their peak areas to the calibration curve.
- Internal Standard Correction: Correct the results using the recovery of the internal standard.
- Quality Control: Analyze procedural blanks, spiked samples, and duplicate samples to monitor for contamination, accuracy, and precision.

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Caption: Logical relationship for the quantification of PFOSA isomers.

## Conclusion



The analytical method described provides a robust and sensitive approach for the identification and quantification of **perfluorooctanesulfonamide** isomers in various matrices. The use of a well-characterized technical standard is essential for accurate quantification in the absence of individual commercial standards. Adherence to the detailed experimental protocols and quality control measures will ensure the generation of high-quality, reliable data for research, environmental monitoring, and drug development applications.

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